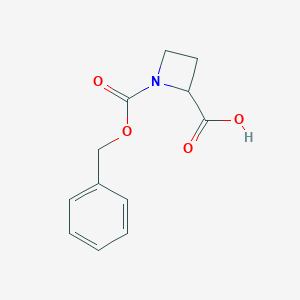
1-Benzyloxycarbonylazetidine-2-carboxylic acid
概要
説明
1-Benzyloxycarbonylazetidine-2-carboxylic acid is a heterocyclic compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals. It is known for its unique structure, which includes an azetidine ring, a benzyloxycarbonyl group, and a carboxylic acid functional group .
準備方法
The synthesis of 1-Benzyloxycarbonylazetidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: This step often involves the use of benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA).
化学反応の分析
1-Benzyloxycarbonylazetidine-2-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
科学的研究の応用
Pharmaceutical Applications
1.1 Synthesis of Bioactive Compounds
1-Benzyloxycarbonylazetidine-2-carboxylic acid serves as a crucial building block for synthesizing various bioactive compounds. Its derivatives are often employed in the preparation of pharmaceuticals, particularly those targeting neurological and metabolic disorders. For instance, the compound can be converted into various azetidine derivatives that exhibit significant biological activity.
Case Study:
In a study focused on synthesizing novel azetidine derivatives, researchers utilized this compound to create compounds with enhanced activity against certain cancer cell lines. The synthesis involved the cyclization of optically active amino acids, demonstrating the compound's versatility as an intermediate in pharmaceutical development .
Chemical Synthesis
2.1 Asymmetric Synthesis
The compound is instrumental in asymmetric synthesis processes due to its chiral nature. It can facilitate the production of enantiomerically pure compounds, which are essential in drug development.
Data Table: Synthesis Pathways Using this compound
Research and Development
3.1 Novel Therapeutics
Research has indicated that derivatives of this compound possess potential therapeutic effects. These compounds are being investigated for their roles in treating conditions such as hypertension and diabetes.
Case Study:
A recent investigation into azetidine-based compounds revealed that certain derivatives exhibited antihypertensive properties. The study highlighted the importance of structural modifications on biological activity, emphasizing the role of this compound as a precursor for these modifications .
Industrial Applications
4.1 Chemical Manufacturing
The compound is also utilized in the industrial sector for the synthesis of various chemicals and materials. Its stability and reactivity make it suitable for large-scale production processes.
Data Table: Industrial Uses of this compound
| Application Area | Description | Scale |
|---|---|---|
| Pharmaceutical Intermediates | Used in the production of active pharmaceutical ingredients (APIs) | Large-scale |
| Fine Chemicals | Acts as an intermediate in fine chemical synthesis | Medium-scale |
作用機序
The mechanism of action of 1-Benzyloxycarbonylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other functional sites. The azetidine ring can participate in ring-opening reactions, leading to the formation of various derivatives. The carboxylic acid group can undergo typical acid-base reactions, influencing the compound’s reactivity and interactions with other molecules .
類似化合物との比較
1-Benzyloxycarbonylazetidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-Benzyloxycarbonylpyrrolidine-2-carboxylic acid: Similar structure but with a five-membered pyrrolidine ring instead of the four-membered azetidine ring.
1-Benzyloxycarbonylazetidine-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position instead of the 2-position.
1-Benzyloxycarbonylazetidine-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of the carboxylic acid group.
These comparisons highlight the uniqueness of this compound, particularly its specific functional groups and their positions, which influence its reactivity and applications.
特性
IUPAC Name |
1-phenylmethoxycarbonylazetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(15)10-6-7-13(10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWBMOQXJOJWBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431594 | |
| Record name | 1-Benzyloxycarbonylazetidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174740-81-9 | |
| Record name | 1-Benzyloxycarbonylazetidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














